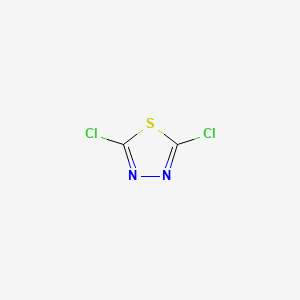

2,5-Dichloro-1,3,4-thiadiazole

Description

Structure

2D Structure

Properties

IUPAC Name |

2,5-dichloro-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2N2S/c3-1-5-6-2(4)7-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIHIPQIYDEUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310095 | |

| Record name | 2,5-dichloro-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32998-28-0 | |

| Record name | NSC222408 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dichloro-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dichloro-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Dichloro-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2,5-Dichloro-1,3,4-thiadiazole, a heterocyclic compound of interest in various scientific domains. This document collates available data on its physical and chemical characteristics, supported by experimental details where accessible.

Chemical Identity and Physical Properties

This compound is a halogenated five-membered aromatic heterocycle. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂Cl₂N₂S | [1] |

| Molecular Weight | 155.01 g/mol | [1] |

| CAS Number | 32998-28-0 | [1] |

| Purity | ≥98% | [1] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [1] |

| LogP | 1.8449 | [1] |

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible literature. However, general synthetic routes to 2,5-disubstituted-1,3,4-thiadiazoles often involve the cyclization of thiosemicarbazide derivatives or the reaction of hydrazides with sulfur-containing reagents.[2][3][4][5][6][7][8][9][10]

One plausible, though not explicitly detailed for this specific compound, synthetic pathway could involve the chlorination of a suitable 1,3,4-thiadiazole precursor. The reactivity of the chloro-substituents is expected to be characteristic of halogenated aromatic heterocycles, making them susceptible to nucleophilic substitution reactions. This would allow for the introduction of various functional groups at the 2 and 5 positions, rendering this compound a potentially valuable building block in organic synthesis.

A general workflow for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is depicted in the following diagram.

Caption: A generalized workflow for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited. The following represents expected spectral characteristics based on the analysis of related 1,3,4-thiadiazole structures.[4]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: As the molecule contains no hydrogen atoms, a proton NMR spectrum is not applicable.

-

¹³C-NMR: The carbon atoms at positions 2 and 5 of the thiadiazole ring are expected to be deshielded due to the electronegativity of the adjacent nitrogen and chlorine atoms. The chemical shifts would likely appear in the downfield region of the spectrum.

3.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the absence of C-H stretching vibrations. Key absorption bands would correspond to the C-Cl stretching and the vibrations of the 1,3,4-thiadiazole ring system.

3.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 155.01 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the thiadiazole ring.

Potential Applications

While specific applications for this compound are not widely reported, the 1,3,4-thiadiazole scaffold is a common motif in compounds with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][8][11] The presence of two reactive chlorine atoms suggests its potential as a versatile intermediate for the synthesis of novel, biologically active molecules in drug discovery and agrochemical research. The compound may also find use in materials science as a building block for functional polymers and dyes.

Safety and Handling

Detailed toxicology data for this compound is not available. As with any halogenated organic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Disclaimer: This document is intended for informational purposes only and is based on currently available scientific literature. The absence of comprehensive experimental data for this compound necessitates caution in its handling and use. Further experimental validation of its properties is required.

References

- 1. chemscene.com [chemscene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 7. connectjournals.com [connectjournals.com]

- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: 2,5-Dichloro-1,3,4-thiadiazole

CAS Number: 32998-28-0

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of 2,5-Dichloro-1,3,4-thiadiazole, a halogenated heterocyclic compound with significant potential as a versatile synthetic intermediate in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, reactivity, and safety, offering a valuable resource for scientists engaged in research and development.

Physicochemical and Spectroscopic Data

While specific experimental values for some properties of this compound are not widely reported in publicly available literature, the following tables summarize its known and calculated attributes.

Table 1: Physicochemical Properties [1][2][3][4]

| Property | Value |

| CAS Number | 32998-28-0 |

| Molecular Formula | C₂Cl₂N₂S |

| Molecular Weight | 155.01 g/mol [1][2] |

| Purity | ≥95% - ≥98% (Commercially available)[1][3] |

| Calculated LogP | 1.8449[1] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų[1] |

| Hydrogen Bond Acceptors | 3[1] |

| Hydrogen Bond Donors | 0[1] |

| Rotatable Bonds | 0[1] |

Note: Experimental data for melting point, boiling point, and solubility are not consistently available. Researchers should determine these properties experimentally for their specific samples.

Table 2: Spectroscopic Data Summary

| Technique | Data |

| ¹H-NMR | Not applicable due to the absence of protons in the structure. |

| ¹³C-NMR | Data not currently available in the searched literature. |

| Infrared (IR) Spectroscopy | Data not currently available in the searched literature. |

| Mass Spectrometry (MS) | Fragmentation patterns of thiadiazole rings are known, but specific data for this compound is not readily available.[5] |

Synthesis and Reactivity

The 1,3,4-thiadiazole ring is a key structural motif in numerous biologically active compounds.[6][7][8] The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide derivatives or the reaction of dithiocarbazates.[9]

General Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles

A common synthetic route to the 1,3,4-thiadiazole core involves the acid-catalyzed cyclization of acyl hydrazides with a thionating agent. While a specific, detailed experimental protocol for the synthesis of this compound is not provided in the searched literature, a general conceptual workflow can be illustrated.

Caption: General synthetic workflow for 1,3,4-thiadiazole derivatives.

Chemical Reactivity

The chlorine atoms at the 2 and 5 positions of the thiadiazole ring are expected to be susceptible to nucleophilic substitution, making this compound a valuable building block for creating a diverse library of 2,5-disubstituted-1,3,4-thiadiazole derivatives. The electron-withdrawing nature of the nitrogen atoms in the ring activates the carbon atoms for such reactions.

Caption: Nucleophilic substitution reactivity of the core molecule.

Applications in Drug Discovery and Development

The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of pharmacologically active compounds.[7] Derivatives have shown a broad spectrum of biological activities, including:

-

Antimicrobial and Antifungal: The thiadiazole ring is a component of various antibacterial and antifungal agents.[10]

-

Anticancer: Numerous 1,3,4-thiadiazole derivatives have been investigated for their potential as anticancer agents.

-

Anti-inflammatory: This scaffold is also found in compounds with anti-inflammatory properties.[10]

-

Anticonvulsant: Certain derivatives have demonstrated anticonvulsant activity.

The utility of this compound lies in its ability to serve as a starting material for the synthesis of novel 1,3,4-thiadiazole-based compounds with potentially enhanced or novel biological activities. The introduction of various functional groups at the 2 and 5 positions through nucleophilic substitution allows for the systematic exploration of structure-activity relationships (SAR).

Safety and Handling

Table 3: Hazard Information [5]

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Recommended Handling Procedures[5]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage[5]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

General Protocol for Nucleophilic Substitution:

-

Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., THF, DMF).

-

Addition of Nucleophile: Slowly add the desired nucleophile (e.g., an amine, thiol, or alcohol) to the solution. The stoichiometry will depend on whether mono- or di-substitution is desired. A base (e.g., triethylamine, potassium carbonate) may be required to scavenge the HCl generated.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with water or an appropriate aqueous solution. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Characterization: Purify the crude product by a suitable method, such as column chromatography or recrystallization. Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure and purity.

Caption: Generalized experimental workflow for substitution reactions.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide array of 2,5-disubstituted-1,3,4-thiadiazole derivatives. Its potential in the development of new therapeutic agents and functional materials is significant. While there is a need for more comprehensive public data on its specific physicochemical and spectroscopic properties, this guide provides a foundational understanding for researchers working with this compound. Standard laboratory safety protocols should be strictly followed when handling this chemical.

References

- 1. chemscene.com [chemscene.com]

- 2. 32998-28-0 | Dichloro-1,3,4-thiadiazole - AiFChem [aifchem.com]

- 3. 32998-28-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. dichloro-1,3,4-thiadiazole | 32998-28-0 | HBA99828 [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3,4‐Thiadiazole and its Derivatives: A Review on Recent Progress in Biological Activities [ouci.dntb.gov.ua]

- 9. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 10. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents | MDPI [mdpi.com]

An In-Depth Technical Guide to 2,5-Dichloro-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,5-Dichloro-1,3,4-thiadiazole is a halogenated heterocyclic compound belonging to the 1,3,4-thiadiazole class. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives. The presence of two chlorine atoms at the 2 and 5 positions makes it a versatile synthetic intermediate, amenable to nucleophilic substitution reactions for the generation of a wide array of functionalized molecules. This document provides a comprehensive overview of the available physicochemical properties, synthesis, reactivity, and potential applications of this compound.

Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature, with much of the information being for its isomer, 3,4-Dichloro-1,2,5-thiadiazole. However, based on supplier information and general knowledge of related compounds, the following properties can be summarized.

| Property | Value | Reference |

| CAS Number | 32998-28-0 | [1][2] |

| Molecular Formula | C₂Cl₂N₂S | [2] |

| Molecular Weight | 155.01 g/mol | [2] |

| Purity | Typically ≥95% | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available search results, the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles generally proceeds through the cyclization of thiosemicarbazide derivatives. A plausible synthetic approach for this compound could involve the cyclization of a suitably substituted precursor, followed by chlorination.

A general methodology for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the dehydrosulfurization of N,N'-disubstituted hydrazinecarbothioamides. For instance, the reaction of a hydrazinecarbothioamide with iodine and triethylamine in a solvent like DMF can lead to the formation of the 1,3,4-thiadiazole ring.[3]

Below is a generalized workflow for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, which could be adapted for the synthesis of the dichloro derivative.

Note on a specific protocol: A detailed experimental protocol for the synthesis of a related compound, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, involves the dehydrosulfurization of a starting hydrazinecarbothioamide using a mixture of iodine and triethylamine in DMF.[3] This suggests that oxidative cyclization is a key step in forming the 1,3,4-thiadiazole ring.

Spectral Data

Detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not explicitly available in the reviewed literature. However, general spectral characteristics of 1,3,4-thiadiazole derivatives can be inferred.

-

¹³C NMR: The carbon atoms of the 1,3,4-thiadiazole ring are expected to appear in the downfield region of the spectrum, typically between 150 and 170 ppm, due to the electron-withdrawing effects of the nitrogen and sulfur atoms. For a 2,5-disubstituted 1,3,4-thiadiazole derivative, two distinct signals for the C=N carbons were observed at 157.9 and 156.6 ppm.[3]

-

IR Spectroscopy: The IR spectra of 1,3,4-thiadiazole derivatives typically show characteristic bands for C=N stretching vibrations.

Researchers should perform comprehensive spectroscopic analysis upon synthesis or acquisition of this compound to confirm its identity and purity.

Reactivity and Potential as a Synthetic Intermediate

The electron-deficient nature of the 1,3,4-thiadiazole ring, further enhanced by the two electron-withdrawing chlorine atoms, makes this compound a highly reactive substrate for nucleophilic aromatic substitution. The chlorine atoms can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity makes it a valuable building block for the synthesis of a diverse library of 2,5-disubstituted-1,3,4-thiadiazole derivatives.

References

A Technical Guide to the Spectroscopic Profile of 2,5-Dichloro-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed overview of the spectroscopic characteristics of 2,5-Dichloro-1,3,4-thiadiazole. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide presents a combination of data from closely related analogs, theoretical predictions, and standardized experimental protocols. The primary analog referenced is the isomer 3,4-Dichloro-1,2,5-thiadiazole, for which comprehensive vibrational data is available. This approach provides a robust predictive framework for understanding the spectroscopic behavior of the target molecule.

Molecular Structure and Properties

This compound is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and two chlorine substituents. The molecule is planar and possesses C₂ᵥ symmetry. This symmetry is a key determinant of its spectroscopic properties, particularly in vibrational and nuclear magnetic resonance spectroscopy.

-

Chemical Formula: C₂Cl₂N₂S

-

Molar Mass: 155.00 g·mol⁻¹

-

CAS Number: 32998-28-0

General Experimental Workflow

The characterization of a synthesized heterocyclic compound such as this compound follows a logical progression from synthesis and purification to structural confirmation using various spectroscopic techniques.

Caption: General workflow for synthesis and spectroscopic characterization.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides insight into the functional groups and skeletal structure of a molecule. For this compound, key vibrational modes include C-Cl stretching, C=N stretching, and vibrations of the thiadiazole ring.

While direct spectra for this compound are not available, data from its isomer, 3,4-Dichloro-1,2,5-thiadiazole , offers a valuable comparison.[1][2] The 15 normal modes of vibration for this C₂ᵥ symmetry molecule are classified as 6A₁, 2A₂, 2B₁, and 5B₂.[1] All modes are Raman-active, while the A₁, B₁, and B₂ modes are infrared-active.[1]

Table 1: Fundamental Vibrational Frequencies for 3,4-Dichloro-1,2,5-thiadiazole [1]

| Symmetry | Assignment | Wavenumber (cm⁻¹) - IR (Gas) | Wavenumber (cm⁻¹) - Raman (Liquid) |

| A₁ | Ring Stretch | 1391 | 1386 (polarized) |

| A₁ | Ring Stretch | 1184 | 1182 (polarized) |

| A₁ | Ring In-Plane Bend | 818 | 814 (polarized) |

| A₁ | C-Cl Stretch | 700 | 698 (polarized) |

| A₁ | Ring In-Plane Bend | 460 | 458 (polarized) |

| A₁ | C-Cl In-Plane Bend | 256 | 255 (polarized) |

| B₂ | Ring Stretch | 1040 | 1035 (depolarized) |

| B₂ | C-Cl Stretch | 874 | 869 (depolarized) |

| B₂ | C-Cl In-Plane Bend | 410 | 408 (depolarized) |

| B₂ | Ring In-Plane Bend | 335 | 333 (depolarized) |

| B₂ | C-Cl Wag | 185 | 185 (depolarized) |

| A₂ | Ring Out-of-Plane Bend | Inactive | 495 (depolarized) |

| A₂ | C-Cl Out-of-Plane Bend | Inactive | 150 (depolarized) |

| B₁ | Ring Out-of-Plane Bend | 521 | 518 (depolarized) |

| B₁ | C-Cl Out-of-Plane Bend | 290 | 288 (depolarized) |

Note: For the target molecule, this compound, one would expect strong absorptions corresponding to the C-Cl stretch (typically 850-550 cm⁻¹) and the C=N stretching of the thiadiazole ring (around 1600-1500 cm⁻¹).

-

FT-IR Spectroscopy: Infrared spectra are recorded on a Fourier-transform infrared (FT-IR) spectrophotometer. For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a capillary film between KBr or polyethylene plates.[1] Spectra are typically recorded in the 4000–400 cm⁻¹ range with a resolution of ±2 cm⁻¹.

-

Raman Spectroscopy: The Raman spectrum of a liquid sample is obtained by sealing it in a capillary tube. The sample is excited using a laser (e.g., an argon ion laser), and the scattered light is analyzed by a monochromator.[1] A rotatable analyzer is used to measure depolarization ratios to aid in vibrational assignments.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon and nitrogen framework of heterocyclic compounds.

Table 2: Predicted and Comparative NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Remarks |

| ¹³C | 160 - 170 | Due to the molecule's C₂ᵥ symmetry, the two carbon atoms (C2 and C5) are chemically equivalent and are expected to produce a single signal. This predicted range is based on data from similarly substituted 1,3,4-thiadiazoles, where the C2 and C5 carbons typically resonate between 157 and 169 ppm.[3][4][5] |

| ¹⁵N | Not available | ¹⁵N NMR can distinguish between the two equivalent nitrogen atoms in the ring. While experimental data is scarce for this specific molecule, the technique is invaluable for studying the electronic environment of nitrogen heteroatoms in complex structures.[6] |

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹³C NMR: A standard proton-decoupled ¹³C spectrum is acquired. Chemical shifts are referenced to the solvent signal or an internal standard like tetramethylsilane (TMS).

-

¹⁵N NMR: Specialized pulse sequences, such as those used in Heteronuclear Multiple Bond Correlation (HMBC) experiments, can be used to obtain ¹⁵N chemical shifts indirectly through correlations to protons, which is often more sensitive than direct detection.[6]

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule. Heterocyclic compounds like thiadiazoles typically exhibit absorption bands in the ultraviolet region. For instance, 2,5-dimercapto-1,3,4-thiadiazole, a related compound, shows a strong absorption band around 335 nm.[7] The electronic absorption of this compound is expected to occur in the UV range, corresponding to π → π* and n → π* transitions within the heterocyclic ring.[8]

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile) in a quartz cuvette.

-

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically over a range of 200–800 nm. A solvent-filled cuvette is used as a reference. The resulting spectrum plots absorbance versus wavelength.

Synthesis Pathway

The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry and can be synthesized through various routes. A prevalent method involves the cyclization of thiosemicarbazide derivatives with an appropriate cyclizing agent.

Caption: A representative synthesis pathway for the 1,3,4-thiadiazole core.

A common synthetic route involves the reaction of thiosemicarbazides or related compounds with cyclizing agents like acid chlorides or anhydrides, often in the presence of a dehydrating agent such as phosphorus oxychloride or sulfuric acid.[3][9]

-

Reaction Setup: A mixture of a thiosemicarbazide derivative and a carboxylic acid (or its derivative) is prepared in a suitable solvent.

-

Cyclization: A dehydrating/cyclizing agent (e.g., POCl₃) is added, often dropwise and with cooling. The reaction mixture is then typically heated under reflux for several hours to drive the cyclization.[3]

-

Workup: After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., ammonia solution).

-

Isolation: The precipitated crude product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol.[3]

Disclaimer: This document is intended for informational purposes for a scientific audience. The information is based on available scientific literature and established principles of spectroscopy. Direct experimental verification for this compound is recommended for any critical application.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. azooptics.com [azooptics.com]

- 9. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,5-Dichloro-1,3,4-thiadiazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characteristics of 2,5-dichloro-1,3,4-thiadiazole. Due to the absence of protons in its molecular structure, this guide focuses primarily on the theoretical ¹³C NMR spectrum. This document includes predicted spectral data, detailed experimental protocols for sample preparation and spectral acquisition, and a logical workflow for NMR analysis. The information is intended to assist researchers and drug development professionals in the characterization of this and similar heterocyclic compounds.

Introduction to this compound

The 1,3,4-thiadiazole ring is a significant scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2,5-dichloro substituted variant serves as a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials. Accurate structural elucidation is critical, and NMR spectroscopy is the most powerful tool for this purpose. This guide outlines the expected NMR spectral features and provides a robust methodology for their experimental determination.

Predicted NMR Spectral Data

As this compound contains no hydrogen atoms, it is ¹H NMR silent. Therefore, a proton NMR experiment will show no signals corresponding to the molecule itself, only signals from the deuterated solvent and any proton-containing impurities.

The ¹³C NMR spectrum is predicted to show a single signal, as the two carbon atoms in the heterocyclic ring are chemically equivalent due to the molecule's symmetry. The significant downfield shift is attributed to the deshielding effects of the adjacent electronegative nitrogen and chlorine atoms.

Data Presentation

The predicted quantitative NMR data is summarized below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| N/A | N/A | N/A | No protons present |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C2 / C5 |

Note: The chemical shift value is an estimate based on computational prediction models. Actual experimental values may vary depending on solvent and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for acquiring high-quality ¹³C NMR spectra of this compound.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

-

Sample Quantity : Weigh approximately 15-30 mg of solid this compound directly into a clean, dry vial. A higher concentration is necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]

-

Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power.[1][2] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

-

Dissolution : Ensure the sample is completely dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution into a clean, dry 5 mm NMR tube. This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

-

Sample Volume : The final sample height in the NMR tube should be between 4 and 5 cm to ensure it is correctly positioned within the instrument's detection coil.[2]

-

Capping and Labeling : Cap the NMR tube securely and label it clearly with a unique identifier.

NMR Instrument Setup and Data Acquisition

The following is a general procedure for a modern Fourier Transform (FT) NMR spectrometer. Specific commands may vary by manufacturer.

-

Instrument Login : Access the spectrometer control software.

-

Sample Insertion : Eject the previous sample and carefully insert the new sample into the spinner turbine. Wipe the outside of the NMR tube clean before insertion. Place the sample into the magnet.

-

Locking : The instrument uses the deuterium signal from the solvent to stabilize the magnetic field (field/frequency lock). Select the correct solvent (e.g., CDCl₃) in the software to initiate the locking procedure.

-

Shimming : The magnetic field must be made as homogeneous as possible across the sample volume. This process, called shimming, is typically automated and involves adjusting a series of shim coils to optimize the lock signal, resulting in sharp, symmetrical peaks.

-

Tuning and Matching : The probe must be tuned to the resonance frequency of the nucleus being observed (¹³C, approx. 100 MHz on a 400 MHz instrument). This ensures efficient transfer of radiofrequency power. This is often an automated procedure ('atma' or similar command).[3]

-

Acquisition Parameter Setup for ¹³C NMR :

-

Experiment Type : Select a standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' or 'C13CPD').

-

Spectral Width : Set a wide spectral width to encompass all expected signals (e.g., 0 to 200 ppm).

-

Number of Scans (NS) : Due to the low sensitivity of ¹³C, a significant number of scans are required. Start with a minimum of 1024 scans for a moderately concentrated sample.

-

Relaxation Delay (d1) : Set a relaxation delay of 2 seconds to allow for full relaxation of the carbon nuclei between pulses.

-

Receiver Gain (rga) : Adjust the receiver gain automatically to optimize signal detection without causing overflow.

-

-

Acquisition : Start the experiment by typing the appropriate command (e.g., 'zg').

-

Data Processing : Once the acquisition is complete, the raw data (Free Induction Decay, FID) is Fourier transformed into the frequency-domain spectrum.

-

Apply an exponential window function to improve the signal-to-noise ratio.

-

Perform phase correction to ensure all peaks have a positive, absorptive lineshape.

-

Calibrate the chemical shift axis by referencing the solvent peak (CDCl₃ at δ 77.16 ppm).

-

Perform peak picking to identify the chemical shifts of the signals.

-

Visualization of NMR Workflow

The following diagram illustrates the logical workflow from sample preparation to final data analysis in an NMR experiment.

References

Mass Spectrometry of 2,5-Dichloro-1,3,4-thiadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 2,5-Dichloro-1,3,4-thiadiazole. In the absence of direct experimental data for this specific isomer, this document outlines a plausible fragmentation pathway based on established principles of mass spectrometry, the known behavior of the 1,3,4-thiadiazole ring system, and the influence of chloro-substituents. This guide also includes a generalized experimental protocol for the analysis of similar heterocyclic compounds and a predictive summary of key mass-to-charge ratios. The information presented herein is intended to serve as a valuable resource for the identification and characterization of this and related compounds in complex matrices.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

Electron ionization of this compound is expected to induce a series of fragmentation events, primarily initiated by the loss of a chlorine atom or cleavage of the heterocyclic ring. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes.

The proposed fragmentation cascade is initiated by the formation of the molecular ion (m/z 154). Subsequent fragmentation is likely to proceed through two primary pathways:

-

Pathway A: Loss of a Chlorine Atom: The molecular ion may lose a chlorine radical to form a chlorothiadiazolyl cation (m/z 119). This cation can then undergo further fragmentation, potentially losing a cyano group to yield a sulfur- and chlorine-containing fragment (m/z 93).

-

Pathway B: Ring Cleavage: The 1,3,4-thiadiazole ring can undergo cleavage. A plausible cleavage pattern involves the expulsion of a nitrogen molecule (N₂) and a chlorine atom, leading to the formation of a chlorothiirene radical cation (m/z 91). Another possibility is the cleavage of the C-S and N-N bonds, which could lead to the formation of a chlorocyanosulfur radical cation (m/z 93) or a dichlorodinitrogen fragment.

The fragmentation is further detailed in the diagram below.

Predicted Mass Spectral Data

The following table summarizes the predicted major fragments for this compound under electron ionization. The m/z values are given for the most abundant isotope (³⁵Cl) and, where applicable, for the isotopic variants.

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Formula | Notes |

| 154/156/158 | Molecular Ion | [C₂Cl₂N₂S]⁺˙ | The isotopic pattern (approx. 9:6:1 ratio) is characteristic of a molecule containing two chlorine atoms. |

| 119/121 | Loss of Cl | [C₂ClN₂S]⁺ | Isotopic pattern indicates one chlorine atom. |

| 93/95 | Chlorothioketene cation | [CSCl]⁺ | Resulting from further fragmentation of the [M-Cl]⁺ ion. |

| 91/93 | Chlorothiirene radical cation | [C₂ClS]⁺˙ | Formed by ring cleavage with loss of N₂ and Cl. |

| 84 | Thiadiazole radical cation | [C₂N₂S]⁺˙ | Loss of both chlorine atoms. |

| 60 | Thionitrosyl radical cation | [N₂S]⁺˙ | A common fragment in the mass spectra of thiadiazoles. |

Experimental Protocols

A generalized experimental protocol for acquiring the mass spectrum of this compound is provided below. This protocol can be adapted based on the specific instrumentation available.

3.1. Sample Preparation

-

Dissolve a small amount (approximately 1 mg/mL) of this compound in a suitable volatile solvent such as dichloromethane or acetonitrile.

-

Ensure the sample is fully dissolved and free of any particulate matter.

3.2. Mass Spectrometry Conditions

-

Instrument: A high-resolution mass spectrometer capable of electron ionization (e.g., a GC-MS system with a quadrupole, time-of-flight, or magnetic sector analyzer).

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

Mass Range: m/z 30-250.

-

Scan Rate: 1-2 scans/second.

-

Inlet System: If using a GC-MS, a suitable capillary column (e.g., a non-polar or medium-polarity column) should be used. The sample can be injected in split or splitless mode depending on the concentration. For direct infusion, a heated direct insertion probe can be utilized.

3.3. Data Analysis

-

Acquire the mass spectrum and identify the molecular ion peak.

-

Analyze the isotopic pattern of the molecular ion and fragment ions to confirm the presence and number of chlorine atoms.

-

Propose fragmentation pathways based on the observed fragment ions and their relative abundances.

-

Compare the obtained spectrum with spectral libraries (if available) for confirmation.

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for the identification and characterization of this compound using mass spectrometry.

Conclusion

This guide provides a predictive yet scientifically grounded framework for understanding the mass spectrometry of this compound. The proposed fragmentation pathway, predicted mass spectral data, and detailed experimental protocols offer a comprehensive resource for researchers. While awaiting experimental verification, this document serves as a valuable tool for the tentative identification and characterization of this compound, aiding in drug development and other scientific research endeavors.

An In-depth Technical Guide to the Infrared Spectrum of 2,5-Dichloro-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 2,5-dichloro-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectroscopic data for this specific molecule, this guide presents a theoretical IR spectrum generated through computational methods, a widely accepted alternative for spectral analysis. The methodologies and interpretations provided herein are grounded in established spectroscopic principles and computational chemistry practices.

Introduction to this compound

This compound is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and two chlorine substituents. The 1,3,4-thiadiazole core is a prevalent scaffold in a variety of biologically active compounds. The chlorine substituents on this ring system can significantly influence its electronic properties and reactivity, making the understanding of its structural and vibrational characteristics crucial for its application in drug design and materials development. Infrared spectroscopy is a powerful analytical technique for elucidating the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure.

Theoretical Infrared Spectrum Data

The following table summarizes the predicted vibrational frequencies and their assignments for this compound, calculated using Density Functional Theory (DFT). These calculations provide a reliable estimation of the experimental IR spectrum.

| Peak Position (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~1550-1450 | Medium | C=N stretching vibrations of the thiadiazole ring |

| ~1350-1250 | Strong | Symmetric and asymmetric stretching of the N-N bond |

| ~1100-1000 | Medium-Strong | In-plane ring deformation modes |

| ~850-750 | Strong | C-Cl stretching vibrations |

| ~700-600 | Medium | C-S stretching vibrations |

| Below 600 | Medium-Weak | Out-of-plane ring deformation and torsional modes |

Experimental Protocols

While a specific experimental spectrum for this compound is not publicly available, a standard protocol for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum is provided below. This protocol is based on established methods for analyzing similar solid organic compounds.

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

This compound (solid)

-

Potassium bromide (KBr), spectroscopic grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr at ~110°C for several hours to remove any adsorbed water.

-

In a dry environment (e.g., a glove box or under a nitrogen atmosphere), grind 1-2 mg of this compound with approximately 200 mg of KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet-forming die.

-

Apply pressure using the hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FTIR spectrometer is empty.

-

Acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the positions and intensities of the absorption bands.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the infrared spectrum of a chemical compound.

Caption: A logical workflow for infrared spectroscopic analysis.

This guide provides a foundational understanding of the infrared spectral characteristics of this compound for researchers and professionals in the field. The combination of theoretical data and standardized experimental protocols offers a robust framework for the characterization of this and similar heterocyclic compounds.

An In-Depth Technical Guide to the Reactivity and Stability of 2,5-Dichloro-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-1,3,4-thiadiazole is a five-membered heterocyclic compound containing two nitrogen atoms, one sulfur atom, and two chlorine substituents. This molecule serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The inherent chemical properties of the 1,3,4-thiadiazole ring, coupled with the reactivity of the chloro substituents, make it a subject of significant interest for creating diverse molecular architectures with a wide range of biological activities. This guide provides a comprehensive overview of the reactivity and stability of this compound, supported by available data and experimental insights.

Core Chemical Properties

The 1,3,4-thiadiazole ring is an aromatic system, which contributes to its relative stability. However, the presence of two electronegative nitrogen atoms and a sulfur atom renders the carbon atoms at the 2 and 5 positions electron-deficient. This electronic characteristic is the primary driver of the compound's reactivity, making these positions susceptible to nucleophilic attack. The two chlorine atoms are good leaving groups, further enhancing the propensity for nucleophilic substitution reactions.

Reactivity Profile

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). A variety of nucleophiles can displace one or both chlorine atoms, leading to the formation of a wide array of 2,5-disubstituted-1,3,4-thiadiazole derivatives.

Nucleophilic Substitution Reactions

The general scheme for nucleophilic substitution on this compound is depicted below. The reaction can proceed in a stepwise manner, allowing for the synthesis of both symmetrically and asymmetrically substituted thiadiazoles.

Caption: General pathway for nucleophilic substitution on this compound.

While specific experimental data for reactions starting directly from this compound is not extensively documented in publicly available literature, the synthesis of various 2,5-disubstituted-1,3,4-thiadiazoles often begins with 2,5-dimercapto-1,3,4-thiadiazole.[1] Nevertheless, the principles of nucleophilic substitution on the electron-deficient thiadiazole core remain applicable.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

| Amines | Primary or secondary amines (RNH2, R2NH) | 2,5-Diamino-1,3,4-thiadiazole derivatives |

| Thiols | Thiolates (RSNa) | 2,5-Dithioether-1,3,4-thiadiazole derivatives |

| Alcohols | Alkoxides (RONa) | 2,5-Dialkoxy-1,3,4-thiadiazole derivatives |

| Azides | Sodium azide (NaN3) | 2,5-Diazido-1,3,4-thiadiazole |

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and reaction conditions.

Thermal Stability

Chemical Stability

Acidic Conditions: The 1,3,4-thiadiazole ring is generally stable in acidic media. The lone pairs on the nitrogen atoms can be protonated, but the aromatic ring system tends to remain intact.

Basic Conditions: The compound is susceptible to degradation under strong basic conditions. The electron-deficient nature of the ring makes it vulnerable to ring-opening reactions initiated by nucleophilic attack from hydroxide ions or other strong bases.

Hydrolytic Stability: In the presence of water, particularly at elevated temperatures or under non-neutral pH, hydrolysis of the chloro-substituents can occur, leading to the formation of hydroxy-thiadiazole derivatives, which may exist in tautomeric equilibrium with thiadiazolones.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are scarce in the literature. However, a general procedure for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles often involves the use of 2,5-dimercapto-1,3,4-thiadiazole as a starting material. An illustrative example of a synthetic pathway starting from the dimercapto derivative is provided below.

Caption: Synthesis of a disubstituted 1,3,4-thiadiazole derivative.[1]

General Procedure for Alkylation of 2,5-Dimercapto-1,3,4-thiadiazole[1]

-

To a solution of 2,5-dimercapto-1,3,4-thiadiazole in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (K2CO3).

-

To this mixture, add the desired alkylating agent (e.g., an alkyl halide) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield the pure 2,5-bis(alkylthio)-1,3,4-thiadiazole.

Conclusion

This compound represents a valuable, albeit under-documented, synthetic intermediate. Its reactivity is dominated by nucleophilic substitution at the 2 and 5 positions, offering a gateway to a vast chemical space of disubstituted 1,3,4-thiadiazoles. The stability of the core thiadiazole ring under neutral and acidic conditions is a significant advantage, although its susceptibility to strong bases and potential for hydrolysis must be considered during reaction design. Further research into the specific reaction kinetics, thermodynamics, and a broader range of transformations of this compound would be highly beneficial for unlocking its full potential in the fields of medicinal chemistry and materials science.

References

The Electron-Deficient Heart of Modern Drug Discovery: A Technical Guide to the 1,3,4-Thiadiazole Ring

For Immediate Release

A deep dive into the 1,3,4-thiadiazole scaffold reveals its pivotal role in the development of novel therapeutics. This whitepaper offers an in-depth technical guide for researchers, scientists, and drug development professionals, exploring the core chemical properties, synthesis, and broad-ranging applications of this versatile heterocycle.

The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent electron-deficient nature is a key determinant of its chemical reactivity and diverse pharmacological activities. This characteristic makes it an attractive core for the design of small molecules targeting a wide array of biological targets, leading to the development of potent anticancer, antimicrobial, and anti-inflammatory agents.

The Core Chemistry: An Electron-Deficient Powerhouse

The 1,3,4-thiadiazole ring is a planar, aromatic system characterized by the presence of two electronegative nitrogen atoms and a sulfur atom. This arrangement results in a significant polarization of the electron density, rendering the carbon atoms of the ring electron-deficient. This inherent electronic property governs the ring's reactivity, making it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution. The electron-withdrawing nature of the ring also influences the acidity of substituents, a crucial factor in drug-receptor interactions.

Synthesis and Reactivity: Building the Core Scaffold

The most prevalent and versatile method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide or its derivatives with carboxylic acids, acid chlorides, or anhydrides. This reaction is typically facilitated by dehydrating agents such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃)[1]. The choice of cyclizing agent can influence the reaction conditions and yields.

The reactivity of the 1,3,4-thiadiazole ring is a direct consequence of its electron-deficient nature. The ring's carbon atoms are susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. Conversely, electrophilic attack on the ring carbons is generally difficult. The nitrogen atoms of the ring can undergo alkylation and other electrophilic reactions.

Data Presentation: A Quantitative Look at Biological Activity

The versatility of the 1,3,4-thiadiazole scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. The following tables summarize quantitative data from various studies, highlighting the potential of these compounds in different therapeutic areas.

Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2g | LoVo (Colon) | 2.44 | [2] |

| MCF-7 (Breast) | 23.29 | [2] | |

| 4y | A549 (Lung) | 0.034 (mmol L-1) | |

| MCF-7 (Breast) | 0.084 (mmol L-1) | ||

| 29i | MCF-7 (Breast) | 0.77 | |

| SK-BR-3 (Breast) | 1.23 | ||

| A549 (Lung) | 2.54 | ||

| H1975 (Lung) | 3.43 | ||

| 8a | A549 (Lung) | 1.62 | |

| MDA-MB-231 (Breast) | 4.61 |

Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives (MIC values in µg/mL)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound I | B. subtilis | 1000 | |

| Compound II | B. subtilis | 1000 | |

| E. coli | 1000 | ||

| 1b | Streptococcus faecalis | 4 | |

| 1e | Streptococcus faecalis | 8 | |

| 1g | Streptococcus faecalis | 4 | |

| 2g | Candida albicans | 8 |

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the literature.

General Procedure for the Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

A mixture of the appropriate aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (POCl₃, 10 mL) is stirred for 20 minutes at room temperature. Thiosemicarbazide (3.00 mmol) is then added, and the resulting mixture is heated at 80–90 °C for one hour with continuous stirring. After cooling the reaction mixture in an ice bath, 40 mL of water is carefully added, and the suspension is refluxed for 4 hours. The mixture is then cooled, and the pH is adjusted to 8 using a 50% sodium hydroxide solution. The resulting solid is collected by filtration, dried, and recrystallized from a suitable solvent to yield the desired 2-amino-5-aryl-1,3,4-thiadiazole[2].

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cell lines (e.g., MCF-7, A549, LoVo) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized 1,3,4-thiadiazole derivatives and incubated for another 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The formazan crystals formed are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow related to the 1,3,4-thiadiazole core.

Caption: EGFR signaling pathway and its inhibition by 1,3,4-thiadiazole derivatives.

Caption: Mechanism of carbonic anhydrase inhibition by 1,3,4-thiadiazole sulfonamides.

Caption: General experimental workflow for the synthesis and evaluation of 1,3,4-thiadiazole derivatives.

Conclusion

The electron-deficient nature of the 1,3,4-thiadiazole ring is the cornerstone of its utility in drug discovery. This inherent property, coupled with its synthetic accessibility and the vast chemical space that can be explored through substitution, ensures that the 1,3,4-thiadiazole scaffold will remain a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview for researchers, empowering them with the foundational knowledge and practical insights necessary to harness the full potential of this remarkable heterocyclic system.

References

The Emergence of 2,5-Dichloro-1,3,4-thiadiazole as a Pyrimidine Bioisostere in Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic replacement of key structural motifs within a bioactive molecule is a cornerstone of modern medicinal chemistry. Bioisosterism, the substitution of atoms or groups with similar physical or chemical properties that elicit a comparable biological response, has proven to be a powerful tool in optimizing drug candidates. This whitepaper explores the burgeoning role of the 2,5-disubstituted-1,3,4-thiadiazole scaffold as a bioisostere for the ubiquitous pyrimidine ring, with a particular focus on the utility of 2,5-dichloro-1,3,4-thiadiazole as a versatile synthetic intermediate.

Introduction to Bioisosterism: The Pyrimidine and 1,3,4-Thiadiazole Relationship

The pyrimidine nucleus is a fundamental component of numerous biologically important molecules, including nucleobases and a multitude of approved drugs, particularly in the realm of kinase inhibitors. The 1,3,4-thiadiazole ring has been identified as a suitable bioisostere for pyrimidine. This bioisosteric relationship is attributed to their similar size, planarity, and the arrangement of nitrogen atoms, which allows for comparable interactions with biological targets. The sulfur atom in the thiadiazole ring can also impart improved liposolubility and metabolic stability, potentially enhancing the pharmacokinetic profile of drug candidates.[1][2] This substitution can lead to novel intellectual property and provide a strategy to overcome existing drug resistance mechanisms.

Synthesis of the Key Intermediate: this compound

The utility of the 2,5-disubstituted-1,3,4-thiadiazole scaffold in drug discovery is heavily reliant on the accessibility of versatile starting materials. Among these, this compound stands out as a key building block, with its two reactive chlorine atoms amenable to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Application in Kinase Inhibitor Design: A Bioisosteric Replacement Strategy

Kinase inhibitors are a major class of therapeutics, particularly in oncology, with many approved drugs featuring a pyrimidine core that anchors the molecule in the ATP-binding pocket of the target kinase. The substitution of this pyrimidine ring with a 1,3,4-thiadiazole scaffold offers a promising strategy for the development of novel kinase inhibitors.

Case Study: Targeting the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several pyrimidine-based PI3K inhibitors have been developed. The replacement of the pyrimidine core with a 1,3,4-thiadiazole ring can lead to compounds with potent inhibitory activity.

General Experimental Workflow for Kinase Inhibitor Screening:

Caption: A typical workflow for the evaluation of novel kinase inhibitors.

Signaling Pathway Inhibition:

The PI3K/AKT signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated by PDK1 and mTORC2. Activated AKT then phosphorylates a plethora of downstream targets, promoting cell survival and proliferation and inhibiting apoptosis. A 1,3,4-thiadiazole-based inhibitor, acting as a pyrimidine bioisostere, would typically compete with ATP for binding to the kinase domain of PI3K, thereby blocking the entire downstream signaling cascade.

Caption: Inhibition of the PI3K/AKT signaling pathway by a 1,3,4-thiadiazole-based inhibitor.

Data Presentation: A Comparative (Hypothetical) Overview

To illustrate the potential of this bioisosteric replacement, the following table presents a hypothetical comparison of a pyrimidine-based kinase inhibitor and its 1,3,4-thiadiazole analogue.

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |

| Pyrimidine Analog | PI3Kα | 5 | MCF-7 | 0.1 |

| 1,3,4-Thiadiazole Analog | PI3Kα | 8 | MCF-7 | 0.15 |

| Pyrimidine Analog | EGFR | 10 | A549 | 0.2 |

| 1,3,4-Thiadiazole Analog | EGFR | 15 | A549 | 0.25 |

| Pyrimidine Analog | Bcr-Abl | 25 | K562 | 0.5 |

| 1,3,4-Thiadiazole Analog | Bcr-Abl | 30 | K562 | 0.6 |

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles from this compound

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, NMP, or THF) is added the desired nucleophile (2.2 eq.) and a base (e.g., K₂CO₃, Et₃N) if necessary. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C for a period of 2-24 hours, monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,5-disubstituted-1,3,4-thiadiazole.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against the target kinase is determined using a radiometric assay or a fluorescence-based assay. The assay is typically performed in a 96-well plate format. The reaction mixture contains the kinase, a suitable substrate (e.g., a peptide or protein), ATP (at a concentration close to its Km), and the test compound at various concentrations. The reaction is initiated by the addition of ATP and incubated at 30 °C for a specified time. The reaction is then stopped, and the amount of phosphorylated substrate is quantified. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for 72 hours. Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell growth inhibition is calculated, and the GI₅₀ (concentration required to inhibit cell growth by 50%) is determined.

Conclusion

The 1,3,4-thiadiazole scaffold represents a highly promising bioisostere for the pyrimidine ring in the design of novel therapeutics, particularly kinase inhibitors. The use of this compound as a key intermediate provides a flexible and efficient route to a diverse range of 2,5-disubstituted derivatives. While further direct comparative studies are needed to fully elucidate the advantages and disadvantages of this bioisosteric replacement for specific targets, the existing body of research strongly supports the continued exploration of this strategy in drug discovery and development. The ability to modulate physicochemical properties and potentially circumvent existing resistance mechanisms makes the 1,3,4-thiadiazole scaffold a valuable tool in the medicinal chemist's armamentarium.

References

Solubility of 2,5-Dichloro-1,3,4-thiadiazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility values for 2,5-Dichloro-1,3,4-thiadiazole in various organic solvents. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data. It is recommended to determine solubility at various temperatures to understand its temperature dependence.

Table 1: Solubility of this compound in Common Organic Solvents (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Notes |

| Methanol | |||||

| Ethanol | |||||

| Acetone | |||||

| Dichloromethane | |||||

| Ethyl Acetate | |||||

| Toluene | |||||

| Acetonitrile | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Add other solvents as needed |

General solubility information for other substituted 1,3,4-thiadiazoles suggests that they are often highly soluble in polar aprotic solvents like DMSO and acetone, as well as in alcohols like methanol.[1] However, the specific solubility of this compound will be influenced by its distinct substituent groups.

Experimental Protocols for Solubility Determination

Several robust methods are available for the experimental determination of solubility. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining thermodynamic solubility.[2][3][4]

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is carefully separated from the undissolved solid. This is typically achieved by filtration through a fine-pored filter or by centrifugation followed by decantation of the supernatant.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed, dry container.

-

Drying and Weighing: The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a suitable temperature) until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated from the mass of the solid residue and the volume of the solvent used.

Diagram 1: General Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining solubility via the gravimetric method.

UV-Visible Spectrophotometry

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and is particularly useful for determining the solubility of poorly soluble compounds.[5][6][7]

Methodology:

-

Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration).

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Filtration and Dilution: The saturated solution is filtered to remove any undissolved solid. The clear filtrate is then diluted with a known factor to bring its concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The solubility of the original saturated solution is calculated by multiplying the determined concentration by the dilution factor.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when only small amounts of the compound are available.[8][9][10][11]

Methodology:

-

Method Development: An appropriate HPLC method is developed, including the choice of a suitable column, mobile phase, flow rate, and detection wavelength (e.g., UV).

-

Calibration Curve: A calibration curve is generated by injecting standard solutions of known concentrations of this compound and plotting the peak area against concentration.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation: The saturated solution is filtered through a syringe filter (e.g., 0.22 µm) to remove undissolved particles. The filtrate is then diluted with the mobile phase to a concentration within the calibration range.

-

HPLC Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

-

Concentration and Solubility Calculation: The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by applying the dilution factor.

Synthesis and Reactivity of 2,5-Disubstituted-1,3,4-thiadiazoles

Understanding the synthesis of the this compound core can provide insights into its chemical properties and potential interactions in solution. A common synthetic route to 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

- 11. improvedpharma.com [improvedpharma.com]

An In-Depth Technical Guide to the Hazards and Safety Precautions for 2,5-Dichloro-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 2,5-Dichloro-1,3,4-thiadiazole. The information is intended to support safe laboratory practices and inform risk assessments in research and development settings. Due to the limited availability of data for this specific compound, information from related 1,3,4-thiadiazole derivatives has been included to provide a broader understanding of the potential risks and biological activities.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂Cl₂N₂S |

| Molecular Weight | 155.01 g/mol |

| CAS Number | 32998-28-0 |

| Appearance | Data not available |

| Solubility | Data not available |

Hazard Identification and Classification

Based on available safety data, this compound is classified as a hazardous substance. The primary hazards are associated with its toxicity upon ingestion, dermal contact, and inhalation.

GHS Classification [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

GHS Pictograms [1]

Signal Word: Danger [1]

Precautionary Statements [1]

| Code | Statement |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P361+P364 | Take off immediately all contaminated clothing and wash it before reuse. |

Toxicological Information

Quantitative toxicological data, such as LD50 or LC50 values, for this compound are not available in the public domain. However, the GHS classification indicates a high degree of acute toxicity.

Safety Precautions and Handling

Due to its toxicity, strict safety protocols must be followed when handling this compound.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A lab coat, long pants, and closed-toe shoes must be worn. Chemical-resistant gloves (e.g., nitrile) are essential.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

Hygiene Measures:

-

Avoid all personal contact.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Contaminated clothing should be removed immediately and decontaminated before reuse.

Storage and Disposal

Storage:

-